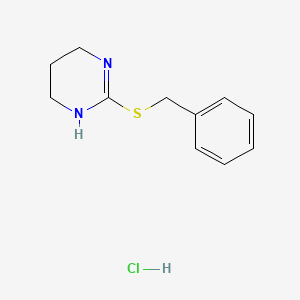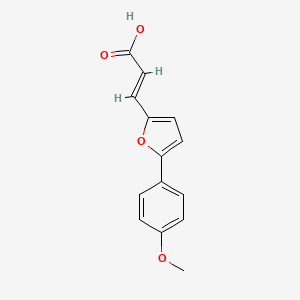
3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid” is a chemical compound with the molecular formula C14H12O4 . It is a derivative of acrylic acid where the acrylate group is substituted with a furan and a methoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals has been achieved using various organocatalysts . Piperidinium acetate was used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, related compounds have been studied. For example, substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Orientations Futures
The future directions for the study of “3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid” and similar compounds could involve exploring their potential applications as sustainable chemical building units . Additionally, their synthesis from renewable resources like carbohydrate-derived furfurals represents a promising direction for sustainable chemistry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to 5-(4-methoxyphenyl)furan-2-carboxylic acid. This intermediate is then reacted with acetic anhydride to form the final product, 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid.", "Starting Materials": [ "4-methoxybenzaldehyde", "methyl magnesium bromide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium chloride", "sodium carbonate" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylacetic acid", "4-methoxybenzaldehyde is reacted with methyl magnesium bromide to form 4-methoxyphenylpropan-2-ol.", "The propanol is then oxidized using potassium permanganate and sulfuric acid to form 4-methoxyphenylacetic acid.", "Step 2: Synthesis of 5-(4-methoxyphenyl)furan-2-carboxylic acid", "4-methoxyphenylacetic acid is heated with sodium hydroxide to form the sodium salt of the acid.", "The sodium salt is then reacted with sodium bisulfite to form 5-(4-methoxyphenyl)furan-2-carboxylic acid.", "Step 3: Synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid", "5-(4-methoxyphenyl)furan-2-carboxylic acid is reacted with acetic anhydride in the presence of sodium acetate and acetic acid to form the final product, 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid." ] } | |
Numéro CAS |
62806-31-9 |
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H12O4/c1-17-11-4-2-10(3-5-11)13-8-6-12(18-13)7-9-14(15)16/h2-9H,1H3,(H,15,16) |
Clé InChI |
DJJPYNLLZYGDPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}quinolin-8-OL](/img/structure/B3407338.png)

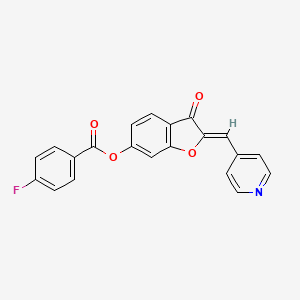
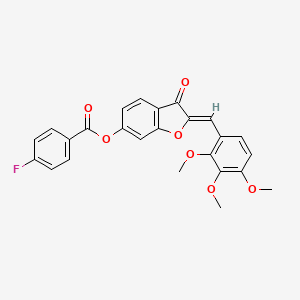
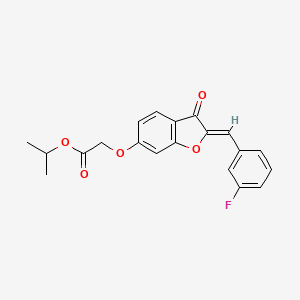
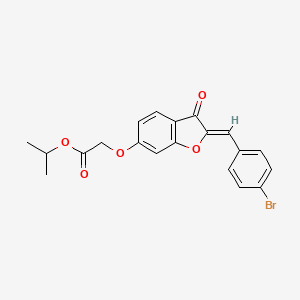


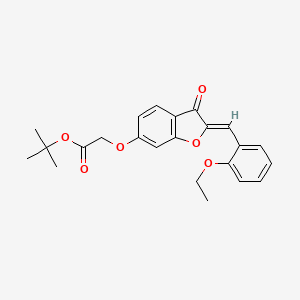
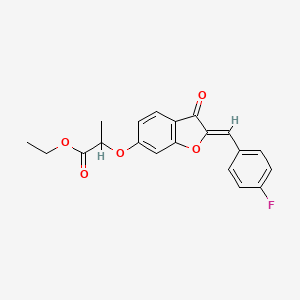

![5-(3,4-dichlorophenyl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B3407423.png)
